Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its structural features, which include a piperidine ring substituted with a phenyl group and a carboxylate moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of analgesic and psychoactive substances.
Methyl 2-phenylpiperidine-4-carboxylate can be synthesized through various chemical reactions involving piperidine derivatives and carboxylic acid esters. Its relevance in pharmaceutical research stems from its structural similarity to other important compounds, such as pethidine (meperidine), which is used as an analgesic.
This compound is classified under the category of alkaloids, specifically as a piperidine derivative. It is also categorized based on its functional groups, primarily as an ester due to the presence of the carboxylate group.
The synthesis of methyl 2-phenylpiperidine-4-carboxylate typically involves several steps:
Technical details regarding specific reagents and conditions can vary, but a general method includes using strong acids as catalysts and controlling temperature to optimize yield and purity .
Methyl 2-phenylpiperidine-4-carboxylate has a molecular formula of and a molecular weight of approximately 219.28 g/mol. The structure can be represented in various formats, including:
OC(C1(C2=CC=CC=C2)CCN(C)CC1)=O
InChI=1S/C13H17NO2/c1-14-9-7-13(8-10-14,12(15)16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
The compound's structure features a piperidine ring with a phenyl group at one position and a carboxylate group at another, contributing to its biological activity and potential medicinal properties.
Methyl 2-phenylpiperidine-4-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for methyl 2-phenylpiperidine-4-carboxylate is closely related to its structural analogs that interact with opioid receptors in the central nervous system. It may act primarily as an agonist at mu-opioid receptors, leading to analgesic effects similar to those observed with morphine derivatives.
Upon administration, the compound binds to opioid receptors, inhibiting pain pathways and producing analgesia. The specific binding affinity and efficacy depend on structural modifications made during synthesis .
Methyl 2-phenylpiperidine-4-carboxylate is typically characterized by:
Key chemical properties include:
These properties influence its handling, storage conditions, and application in laboratory settings .
Methyl 2-phenylpiperidine-4-carboxylate has several scientific uses:
The ongoing research into this compound highlights its significance in drug development and therapeutic applications within medicinal chemistry .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4